molecular formula C25H28FN5O2 B10999969 3-[(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one

3-[(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B10999969
M. Wt: 449.5 g/mol
InChI Key: BCGMSFFYXAXQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound with a unique structure that includes a benzotriazinone core, a cyclohexyl group, and a piperazine moiety substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the cyclohexyl moiety.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Substitution with Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(TRANS-4-{[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE
  • 3-[(TRANS-4-{[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE

Uniqueness

The presence of the fluorophenyl group in 3-[(TRANS-4-{[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONYL}CYCLOHEXYL)METHYL]-1,2,3-BENZOTRIAZIN-4(3H)-ONE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents .

Properties

Molecular Formula

C25H28FN5O2

Molecular Weight

449.5 g/mol

IUPAC Name

3-[[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C25H28FN5O2/c26-20-9-11-21(12-10-20)29-13-15-30(16-14-29)24(32)19-7-5-18(6-8-19)17-31-25(33)22-3-1-2-4-23(22)27-28-31/h1-4,9-12,18-19H,5-8,13-17H2

InChI Key

BCGMSFFYXAXQMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.